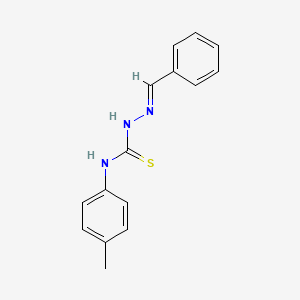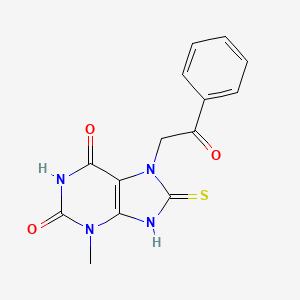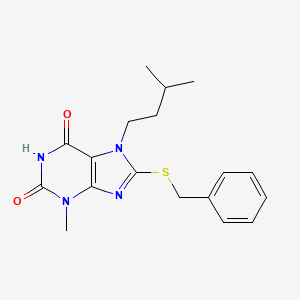
benzaldehyde N-(4-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C15H15N3S. It belongs to the class of thiosemicarbazones, which are known for their diverse chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone can be synthesized by the reaction of benzaldehyde with 4-methylphenylthiosemicarbazide. The reaction typically involves mixing benzaldehyde derivatives with thiosemicarbazide in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for developing new antibiotics and antiparasitic drugs.
Medicine: It has shown potential anticancer properties, particularly against certain types of cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is used in the synthesis of other thiosemicarbazone derivatives with various industrial applications
Mécanisme D'action
The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as cysteine proteases and quinone reductase.
Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methylbenzaldehyde thiosemicarbazone
- Benzaldehyde N-phenylthiosemicarbazone
Uniqueness
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other thiosemicarbazone derivatives. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
89713-29-1 |
|---|---|
Formule moléculaire |
C15H15N3S |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
Clé InChI |
UGEVMHUMNGFAAO-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11989634.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)

![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)

![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)



